Sodium 4,6-dimethylpyridine-2-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4,6-dimethylpyridine-2-sulfinate: is a chemical compound with the molecular formula C7H10NNaO2S and a molecular weight of 195.21 g/mol It is a sodium salt derivative of 4,6-dimethylpyridine-2-sulfinic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4,6-dimethylpyridine-2-sulfinate typically involves the sulfonation of 4,6-dimethylpyridine. The reaction is carried out by treating 4,6-dimethylpyridine with sulfur dioxide and an oxidizing agent in the presence of a base such as sodium hydroxide. The reaction conditions often include controlled temperature and pressure to ensure the formation of the desired sulfinic acid derivative, which is then neutralized with sodium hydroxide to yield the sodium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the reaction conditions efficiently. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Sodium 4,6-dimethylpyridine-2-sulfinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form sulfides or other reduced sulfur-containing compounds.
Substitution: The sulfinic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Oxidation Products: Sulfonic acids.
Reduction Products: Sulfides.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Sodium 4,6-dimethylpyridine-2-sulfinate is used as a reagent in organic synthesis, particularly in the formation of sulfonic acid derivatives and other sulfur-containing compounds .
Biology: In biological research, this compound is used to study the effects of sulfinic acid derivatives on biological systems. It can act as a model compound for understanding the behavior of similar molecules in biological environments .
Medicine: It may serve as a lead compound for the development of new drugs .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of sodium 4,6-dimethylpyridine-2-sulfinate involves its interaction with molecular targets and pathways. The sulfinic acid group can participate in redox reactions, influencing the oxidative state of biological molecules. This can lead to changes in cellular processes and signaling pathways. The compound’s ability to undergo substitution reactions also allows it to modify other molecules, potentially altering their function and activity .
Comparison with Similar Compounds
- Sodium 4-methylpyridine-2-sulfinate
- Sodium 6-methylpyridine-2-sulfinate
- Sodium pyridine-2-sulfinate
Comparison: Sodium 4,6-dimethylpyridine-2-sulfinate is unique due to the presence of two methyl groups at the 4 and 6 positions of the pyridine ring. This structural feature influences its chemical reactivity and properties compared to similar compounds. For example, the additional methyl groups can affect the compound’s steric and electronic environment, leading to differences in reaction rates and product distributions .
Properties
IUPAC Name |
sodium;4,6-dimethylpyridine-2-sulfinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S.Na/c1-5-3-6(2)8-7(4-5)11(9)10;/h3-4H,1-2H3,(H,9,10);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXCNQUPLKHKSF-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)S(=O)[O-])C.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8NNaO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.